molecular formula C17H12O3 B14743363 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione CAS No. 5446-64-0

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione

Katalognummer: B14743363
CAS-Nummer: 5446-64-0
Molekulargewicht: 264.27 g/mol
InChI-Schlüssel: VSUXZRJOAIUBQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is a complex organic compound belonging to the class of heterocyclic compounds. It features a fused ring system that includes both furan and indene moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione typically involves multicomponent reactions (MCRs). One efficient method involves the reaction of diketene, ninhydrin (indane-1,2,3-trione), and a primary amine. This method is advantageous due to its operational simplicity, the use of commercially available starting materials, and the efficient usage of all reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and process optimization are likely applied to scale up the synthesis. This includes the use of environmentally benign solvents, catalysts, and energy-efficient processes.

Analyse Chemischer Reaktionen

Types of Reactions

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly on the phenyl ring and the furan moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the furan moiety.

Wissenschaftliche Forschungsanwendungen

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indeno[1,2-b]furan derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.

    Furan derivatives: Compounds like 2-furoic acid and furfural are simpler analogs with distinct properties and applications.

Uniqueness

8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

5446-64-0

Molekularformel

C17H12O3

Molekulargewicht

264.27 g/mol

IUPAC-Name

8b-phenyl-3,3a-dihydroindeno[1,2-b]furan-2,4-dione

InChI

InChI=1S/C17H12O3/c18-15-10-14-16(19)12-8-4-5-9-13(12)17(14,20-15)11-6-2-1-3-7-11/h1-9,14H,10H2

InChI-Schlüssel

VSUXZRJOAIUBQU-UHFFFAOYSA-N

Kanonische SMILES

C1C2C(=O)C3=CC=CC=C3C2(OC1=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.